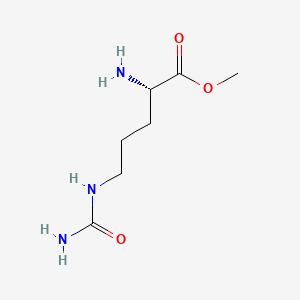

Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate” is a complex organic compound. It contains a total of 57 bonds, including 32 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 aliphatic ester, and 1 aliphatic (thio-) carbamate .

Synthesis Analysis

The synthesis of similar compounds involves carbamoylation, a process that forms carbamates . Methyl carbamate, an economical carbamoyl donor, is used in tin-catalyzed transcarbamoylation, which has broad functional group tolerance and a streamlined workup procedure .Molecular Structure Analysis

The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the molecule . It starts with a header block, followed by a “connection table”, which describes the structural relationships and properties of the atoms .Chemical Reactions Analysis

The combustion chemical kinetics of similar compounds, such as Methyl Pentanoate (MP), have been studied. The H-abstraction reactions from MP by H and CH3 radicals are critical in controlling the initial fuel consumption . The unimolecular decomposition kinetics of MP is theoretically investigated on the basis of ab initio calculations .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as Methyl Pentanoate, include a molar mass of 116.160 g·mol−1, a density of 0.89 g/cm3, a melting point of <25 °C, and a boiling point of 126 °C .Scientific Research Applications

1. Synthesis of Complex Organic Compounds

Research has focused on utilizing Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate and similar compounds in the synthesis of complex organic structures, such as Schiff base organotin(IV) complexes, which have shown significant anticancer activity. For example, Basu Baul et al. (2009) synthesized amino acetate functionalized Schiff base organotin(IV) complexes that demonstrated cytotoxicity against various human tumor cell lines, surpassing the efficacy of conventional drugs like doxorubicin and cisplatin (Basu Baul et al., 2009).

2. Biofuel Production

The compound has applications in biofuel production, where its derivatives, such as pentanol isomers, are explored for use as potential biofuels. Cann and Liao (2009) discussed the metabolic engineering of microbial strains for the production of pentanol isomers from amino acid substrates, highlighting the promise of this approach for enhancing production efficiency (Cann & Liao, 2009).

3. Novel Synthetic Amides and Their Biological Activity

Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters containing the valyl moiety, which underwent biological activity screening. These compounds displayed low cytotoxicity levels and lacked antibacterial and anti-inflammatory activity in tested concentrations, suggesting their potential use in prodrug development (Yancheva et al., 2015).

4. Antimicrobial and Plant Protection Applications

Further research by Flors et al. (2003) into adipic acid derivatives, closely related in structure to Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate, found that novel amides of adipic acid could induce resistance in pepper plants against Alternaria solani, a necrotrophic pathogen. These compounds, while not directly antimicrobial, induce natural resistance pathways in plants, offering an alternative to conventional fungicides (Flors et al., 2003).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate, also known as Methyl Pentanoate (MP), is a complex organic compound. It’s known that mp was proposed as a viable biodiesel surrogate to petroleum-based fuels .

Mode of Action

The mode of action of Methyl Pentanoate is primarily through its unimolecular decomposition . This process involves ten primary channels, including four intramolecular H-shifts and six C–C and C–O bond fissions . The decomposition kinetics of MP is theoretically investigated on the basis of ab initio calculations .

Biochemical Pathways

The compound is involved in the pyrolysis chemistry, which is a type of thermolysis used in chemical reactions .

Result of Action

The result of Methyl Pentanoate’s action is primarily seen in its role as a biodiesel surrogate . The compound undergoes unimolecular decomposition, which is a crucial process in the pyrolysis chemistry of biodiesel fuels .

Action Environment

The action of Methyl Pentanoate can be influenced by various environmental factors. For instance, the temperature can affect the rate of its unimolecular decomposition .

properties

IUPAC Name |

methyl (2S)-2-amino-5-(carbamoylamino)pentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O3/c1-13-6(11)5(8)3-2-4-10-7(9)12/h5H,2-4,8H2,1H3,(H3,9,10,12)/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJIDUNQGFPNLO-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCNC(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCNC(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methylsulfanyl)-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2774588.png)

![N-[3'-acetyl-1-(4-ethoxybenzyl)-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2774591.png)

![N-(4-ethylphenyl)-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2774593.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide](/img/structure/B2774597.png)

![6-(4-chlorobenzyl)-8-(4-ethoxybenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2774599.png)

![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2774606.png)

![methyl 4,5-dimethoxy-2-[(11bS)-8-methoxy-11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1',5':1,2]pyrido[3,4-b]indol-2(3H)-yl]benzoate](/img/structure/B2774609.png)

![2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2774610.png)